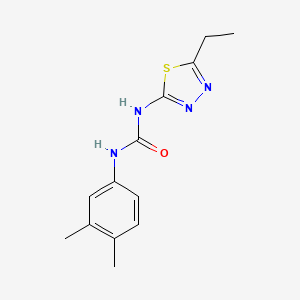
1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a thiadiazole ring and a dimethylphenyl group, contributes to its distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3,4-dimethylaniline with an appropriate isocyanate derivative of 5-ethyl-1,3,4-thiadiazole. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction may require a catalyst, such as a tertiary amine, to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The thiadiazole ring and urea moiety are key structural features that contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Similar structure with a methyl group instead of an ethyl group.
1-(3,4-Dimethylphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: Contains a phenyl group instead of an ethyl group.
1-(3,4-Dimethylphenyl)-3-(5-chloro-1,3,4-thiadiazol-2-yl)urea: Features a chloro substituent on the thiadiazole ring.
Uniqueness
The uniqueness of 1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the ethyl group on the thiadiazole ring may impart distinct steric and electronic effects compared to similar compounds.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-4-11-16-17-13(19-11)15-12(18)14-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGNVGOHFBKGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
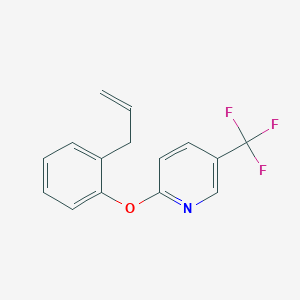
![5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5750598.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide](/img/structure/B5750600.png)
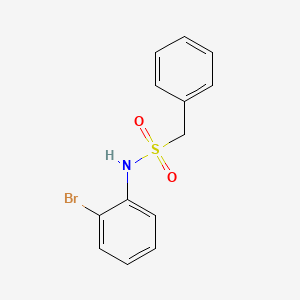
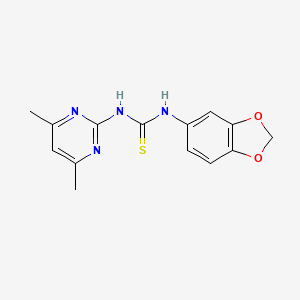
![4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B5750621.png)
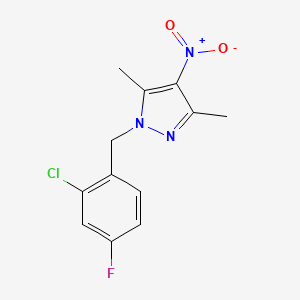
![benzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5750630.png)
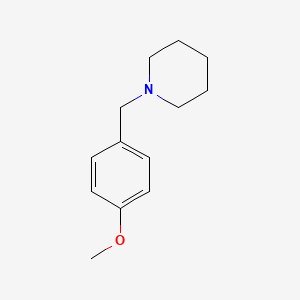
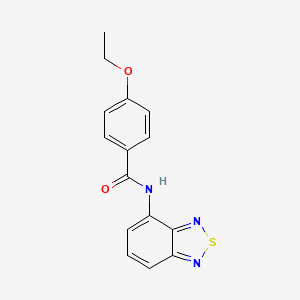
![4-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B5750650.png)
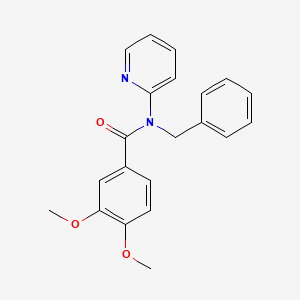
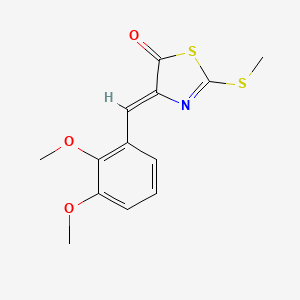
![7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5750667.png)
